An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile (CAS: 1591-37-3)
An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile (CAS: 1591-37-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxybenzonitrile, with the CAS number 1591-37-3, is an aromatic organic compound that holds significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzonitrile core substituted with both an amino and a methoxy group, provides multiple reactive sites for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications in drug discovery based on the biological activities of structurally related compounds.
While 2-Amino-6-methoxybenzonitrile is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide consolidates available information and provides predicted data and protocols based on analogous chemical structures to serve as a valuable resource for researchers.
Physicochemical and Spectroscopic Data
The fundamental properties of 2-Amino-6-methoxybenzonitrile are summarized below. The spectroscopic data is predicted based on the analysis of structurally similar compounds, providing a reference for experimental validation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1591-37-3 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| SMILES | COC1=CC=CC(=C1C#N)N | |
| InChI | InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(9)6(8)10/h2-5H,9H2,1H3 | - |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ 7.2-7.4 (m, 1H, Ar-H), 6.3-6.5 (m, 2H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | δ 160-162 (C-O), 150-152 (C-NH₂), 132-134 (Ar-CH), 118-120 (C≡N), 105-115 (Ar-CH x2), 95-100 (C-CN), 55-57 (-OCH₃) |
| IR (cm⁻¹) | 3450-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1600-1620 (aromatic C=C stretch), 1250-1270 (C-O stretch) |
| Mass Spec. (m/z) | 148 [M]⁺, 133 [M-CH₃]⁺, 119 [M-CO]⁺, 105, 92 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential route to synthesize 2-Amino-6-methoxybenzonitrile could start from 2-hydroxy-6-nitrobenzonitrile. The hydroxyl group would first be methylated, followed by the reduction of the nitro group to an amine.
Detailed Experimental Protocols
The following are hypothetical, detailed protocols for the proposed synthesis and characterization of 2-Amino-6-methoxybenzonitrile. These should be adapted and optimized based on standard laboratory practices.
Step 1: Methylation of 2-Hydroxy-6-nitrobenzonitrile
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF.
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Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
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Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product, 2-methoxy-6-nitrobenzonitrile, by column chromatography on silica gel.
Step 2: Reduction of 2-Methoxy-6-nitrobenzonitrile
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Suspension: In a round-bottom flask, suspend 2-methoxy-6-nitrobenzonitrile (1.0 eq) in ethanol.
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Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
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Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product, 2-Amino-6-methoxybenzonitrile, by column chromatography on silica gel or recrystallization.
Spectroscopic Characterization Protocol
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Infrared (IR) Spectroscopy:
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Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
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Potential Applications in Drug Discovery
While there is no direct biological activity data for 2-Amino-6-methoxybenzonitrile, the benzonitrile scaffold and its derivatives are prominent in medicinal chemistry. The following table summarizes the reported biological activities of structurally related compounds, suggesting potential avenues for investigation for 2-Amino-6-methoxybenzonitrile and its derivatives.
| Compound Class | Reported Biological Activities | Potential Therapeutic Areas |
| Benzonitrile Derivatives | Antibacterial, Anticancer, Enzyme inhibition | Infectious Diseases, Oncology |
| 2-Aminobenzothiazoles | Antimicrobial (including anti-mycobacterial), Anticancer, Kinase inhibition | Infectious Diseases, Oncology |
| Nicotinonitrile Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | Infectious Diseases, Oncology, Inflammatory Disorders |
Conceptual Role in Signaling Pathways
Given that derivatives of similar structures have been investigated as kinase inhibitors, a conceptual diagram of a relevant signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, is presented below. 2-Amino-6-methoxybenzonitrile could serve as a key intermediate in the synthesis of novel EGFR inhibitors.
Conclusion
2-Amino-6-methoxybenzonitrile is a promising, yet underexplored, chemical intermediate with significant potential for application in the synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening. While direct experimental data on its synthesis and biological activity is limited, this guide provides a solid foundation for researchers by presenting plausible synthetic routes, predicted spectroscopic data, and potential areas of pharmacological investigation based on the activities of structurally related compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in drug discovery and development.
